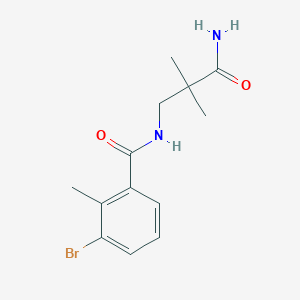![molecular formula C10H15ClN4 B6629150 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629150.png)
5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain kinases, such as c-Met and Axl, which are involved in the development and progression of cancer. Additionally, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the development of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the migration and invasion of cancer cells. Additionally, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and alleviate pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine in lab experiments is its potent inhibitory activity against certain kinases, making it a potential candidate for the treatment of cancer and other diseases. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
Zukünftige Richtungen
There are several future directions for the research and development of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine. One of the future directions is to further study the mechanism of action of this compound and its potential therapeutic applications in various diseases, such as cancer and inflammation. Additionally, future studies should focus on evaluating the toxicity and side effects of this compound and developing new analogs with improved efficacy and safety profiles. Moreover, the potential use of this compound in combination with other drugs should be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine has been reported in the literature using different methods. One of the commonly used methods is the reaction of 5-chloro-2,4-diaminopyrimidine with (1-methylpyrrolidin-2-yl)methanol in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine have been explored in various scientific research studies. This compound has been shown to exhibit potent inhibitory activity against certain kinases, making it a potential candidate for the treatment of cancer and other diseases. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-15-4-2-3-9(15)7-14-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAWCLJCLZKRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)

![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6629096.png)

![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6629116.png)
![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)
![4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B6629129.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol](/img/structure/B6629157.png)
